molecular formula C3H3BrN4OS B2907240 5-Bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide CAS No. 2260939-17-9

5-Bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide

Cat. No.: B2907240
CAS No.: 2260939-17-9
M. Wt: 223.05 g/mol
InChI Key: MRUJTWQVZYBSCL-UHFFFAOYSA-N
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Description

5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide is a chemical compound with the molecular formula C3H3BrN4OS. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with nitrous acid. The reaction conditions often include an acidic medium and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, in anticancer research, the compound has been shown to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

CAS No.

2260939-17-9

Molecular Formula

C3H3BrN4OS

Molecular Weight

223.05 g/mol

IUPAC Name

5-bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide

InChI

InChI=1S/C3H3BrN4OS/c4-3-7-6-2(10-3)1(5)8-9/h9H,(H2,5,8)

InChI Key

MRUJTWQVZYBSCL-UHFFFAOYSA-N

SMILES

C1(=NN=C(S1)Br)C(=NO)N

Canonical SMILES

C1(=NN=C(S1)Br)C(=NO)N

solubility

not available

Origin of Product

United States

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